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Compound of Interest

6-(Piperidin-1-yl)pyridine-3-
Compound Name:
carbonitrile

cat. No.: B1323317

CAS Number: 501378-38-7

Introduction

6-(Piperidin-1-yl)pyridine-3-carbonitrile, also known as 6-(piperidin-1-yl)nicotinonitrile, is a
heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group at
the 6-position and a nitrile group at the 3-position. This molecule belongs to the broader class
of nicotinonitrile derivatives, which are recognized for their diverse biological activities and
applications in medicinal chemistry and materials science. The presence of the piperidinyl and
cyano moieties on the pyridine scaffold suggests its potential as a versatile building block for
the synthesis of more complex molecules with interesting pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties for 6-(Piperidin-1-yl)pyridine-3-carbonitrile
is provided in the table below.
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Property Value

CAS Number 501378-38-7

Molecular Formula C11H13Ns

Molecular Weight 187.24 g/mol
6-(1-Piperidinyl)-3-pyridinecarbonitrile, 6-

Synonyms L C
(Piperidin-1-yl)nicotinonitrile

Synthesis

While a specific, detailed experimental protocol for the synthesis of 6-(Piperidin-1-yl)pyridine-
3-carbonitrile is not extensively documented in publicly available literature, a general and
plausible synthetic route can be inferred from the synthesis of analogous compounds. The
most common approach involves the nucleophilic aromatic substitution of a suitable leaving
group on the pyridine ring with piperidine.

A likely precursor for this synthesis is 6-chloropyridine-3-carbonitrile. The reaction would
proceed by the displacement of the chloro group by piperidine, typically in the presence of a
base and a suitable solvent.

Experimental Workflow: General Synthesis

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1323317?utm_src=pdf-body
https://www.benchchem.com/product/b1323317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Chloropyridine-3-carbonitrile
Piperidine (Solvent (e.g., DMF, DMSO, Acetonitrile))

Base (e.g., K2COs, EtsN) i

| Reaction Mixture |
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Purification
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Caption: General workflow for the synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile.

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 6-(Piperidin-1-
yl)pyridine-3-carbonitrile are not readily available in the surveyed literature. However, based
on the chemical structure, the expected spectral characteristics can be predicted.
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Expected Spectroscopic Features:

Technique Expected Features

Signals corresponding to the protons on the
pyridine ring (typically in the aromatic region, &

7-9 ppm) and the piperidine ring (aliphatic

1H NMR
region, & 1-4 ppm). The chemical shifts and
coupling patterns would be indicative of the
substitution pattern.
Resonances for the carbon atoms of the

13C NMR pyridine ring, the nitrile group (typically 6 115-

125 ppm), and the piperidine ring.

A characteristic sharp absorption band for the
nitrile (C=N) stretching vibration, typically in the
IR Spectroscopy range of 2220-2260 cm~1. Bands corresponding
to C-N and C-H stretching and bending
vibrations of the aromatic and aliphatic rings

would also be present.

The molecular ion peak (M*) would be expected

at an m/z value corresponding to the molecular
Mass Spectrometry weight of the compound (187.24).

Fragmentation patterns would likely involve the

loss of the piperidine or nitrile groups.

Biological Activity and Potential Applications

There is currently a lack of specific published research detailing the biological activity or
pharmacological profile of 6-(Piperidin-1-yl)pyridine-3-carbonitrile. However, the
nicotinonitrile scaffold is a known pharmacophore present in a variety of biologically active
molecules. Derivatives of pyridine-3-carbonitrile have been investigated for a range of
therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can influence
the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic
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stability.

Logical Relationship: Potential Drug Discovery Pathway
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Caption: A potential drug discovery workflow starting from 6-(Piperidin-1-yl)pyridine-3-
carbonitrile.

Conclusion

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical entity with a confirmed CAS number
and a structure that suggests potential for further investigation in medicinal chemistry. While
detailed experimental data on its synthesis, characterization, and biological activity are not
widely reported, its structural motifs are present in many known bioactive compounds. This
technical guide provides a summary of the available information and outlines a general
framework for its synthesis and potential exploration in drug discovery programs. Further
research is required to fully elucidate the properties and potential applications of this
compound.

« To cite this document: BenchChem. [Technical Guide: 6-(Piperidin-1-yl)pyridine-3-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323317#cas-number-for-6-piperidin-1-yl-pyridine-3-
carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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